[[4-Chloro-2-(trifluoromethyl)phenyl]sulfanyl-methylsulfanylmethylidene]cyanamide
CAS No.: 152382-23-5
Cat. No.: VC21121836
Molecular Formula: C10H6ClF3N2S2
Molecular Weight: 310.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 152382-23-5 |
|---|---|
| Molecular Formula | C10H6ClF3N2S2 |
| Molecular Weight | 310.7 g/mol |
| IUPAC Name | [[4-chloro-2-(trifluoromethyl)phenyl]sulfanyl-methylsulfanylmethylidene]cyanamide |
| Standard InChI | InChI=1S/C10H6ClF3N2S2/c1-17-9(16-5-15)18-8-3-2-6(11)4-7(8)10(12,13)14/h2-4H,1H3 |
| Standard InChI Key | FHFOFCDAKRMXLO-UHFFFAOYSA-N |
| SMILES | CSC(=NC#N)SC1=C(C=C(C=C1)Cl)C(F)(F)F |
| Canonical SMILES | CSC(=NC#N)SC1=C(C=C(C=C1)Cl)C(F)(F)F |
Introduction
Chemical Properties and Structure
Molecular Structure and Identification
The molecular structure of [[4-Chloro-2-(trifluoromethyl)phenyl]sulfanyl-methylsulfanylmethylidene]cyanamide features a 4-chloro-2-(trifluoromethyl)phenyl group connected to a methylsulfanylmethylidene cyanamide moiety via a sulfanyl linkage. This arrangement creates a molecule with distinct regions of varying electronic character. The phenyl ring, bearing electron-withdrawing substituents, likely exhibits reduced electron density, while the cyanamide group introduces potential sites for hydrogen bonding and nucleophilic interactions.
The compound is identified through several standard chemical identifiers, as presented in Table 1:
| Property | Value |
|---|---|
| IUPAC Name | [[4-chloro-2-(trifluoromethyl)phenyl]sulfanyl-methylsulfanylmethylidene]cyanamide |
| CAS Number | 152382-23-5 |
| Molecular Formula | C10H6ClF3N2S2 |
| Molecular Weight | 310.7 g/mol |
| Standard InChI | InChI=1S/C10H6ClF3N2S2/c1-17-9(16-5-15)18-8-3-2-6(11)4-7(8)10(12,13)14/h2-4H,1H3 |
| Standard InChIKey | FHFOFCDAKRMXLO-UHFFFAOYSA-N |
| SMILES | CSC(=NC#N)SC1=C(C=C(C=C1)Cl)C(F)(F)F |
| PubChem Compound ID | 2761260 |
Synthesis Methods
Reaction Conditions and Considerations
Based on synthetic procedures for related compounds, several factors should be considered in the synthesis of [[4-Chloro-2-(trifluoromethyl)phenyl]sulfanyl-methylsulfanylmethylidene]cyanamide:
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Solvent selection: Polar aprotic solvents such as DMF or DMSO might facilitate nucleophilic substitution reactions involving the thiophenol derivative .
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Temperature control: Reactions likely require heating to overcome activation barriers, with temperatures potentially in the range of 100-130°C .
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Reaction monitoring: HPLC or other analytical techniques would be essential to track reaction progress and identify potential side products .
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Purification methods: Procedures might involve solvent extraction using dichloroethane (DCE), followed by pH adjustment and phase separation, as demonstrated in the synthesis of related compounds .
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Catalyst considerations: Transition metal catalysts might facilitate certain coupling reactions, particularly those involving the formation of carbon-sulfur bonds.
Table 2 outlines potential reaction conditions for the synthesis of [[4-Chloro-2-(trifluoromethyl)phenyl]sulfanyl-methylsulfanylmethylidene]cyanamide based on analogous synthetic procedures:
| Parameter | Potential Conditions |
|---|---|
| Solvent | N,N-dimethylformamide (DMF) |
| Temperature | 120-130°C |
| Reaction Time | 6-8 hours |
| Catalysts | Metal catalysts (e.g., copper or palladium compounds) |
| Monitoring Method | HPLC |
| Purification | Solvent extraction, column chromatography |
| Expected Yield | 70-90% (based on related compounds) |
Biological Activity and Applications
Research Applications
Based on its structural features, [[4-Chloro-2-(trifluoromethyl)phenyl]sulfanyl-methylsulfanylmethylidene]cyanamide may find applications in several research areas:
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Medicinal Chemistry: The compound could serve as a scaffold for the development of bioactive molecules, particularly those targeting lipophilic binding sites in proteins.
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Chemical Probe Development: Its unique structural features might enable its use as a chemical probe for studying protein-ligand interactions or specific biochemical pathways.
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Synthetic Intermediate: The compound might function as a valuable intermediate in the synthesis of more complex molecules, leveraging the reactivity of its functional groups.
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Structure-Activity Relationship Studies: Researchers might employ this compound and structural analogues to investigate the impact of specific functional groups on biological activity or physicochemical properties.
Comparison with Related Compounds
Table 3 compares [[4-Chloro-2-(trifluoromethyl)phenyl]sulfanyl-methylsulfanylmethylidene]cyanamide with structurally related compounds to highlight similarities and differences:
Analytical Characterization
Chromatographic Analysis
High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) would be valuable for assessing the purity of [[4-Chloro-2-(trifluoromethyl)phenyl]sulfanyl-methylsulfanylmethylidene]cyanamide and monitoring its synthesis. The compound's retention behavior would be influenced by its relatively non-polar aromatic system and the presence of polar functional groups, potentially requiring optimization of mobile phase composition to achieve adequate separation from structurally similar compounds or synthetic intermediates.
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